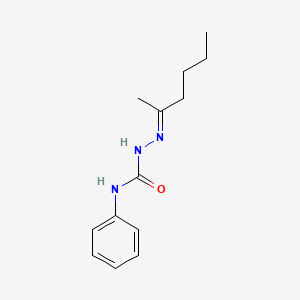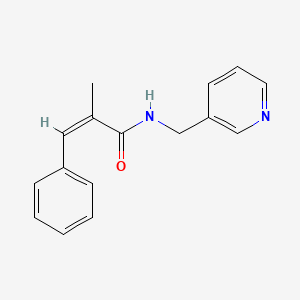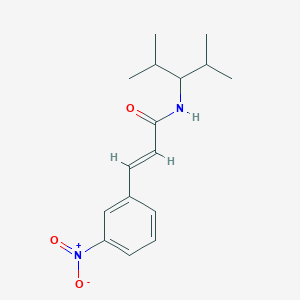![molecular formula C17H13N3OS B5851646 2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used as a tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide 1 involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to downstream targets. This inhibition can lead to a variety of downstream effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. It has also been shown to reduce inflammation in models of rheumatoid arthritis and to protect against ischemia-reperfusion injury in the heart. These effects are likely due to the inhibition of specific protein kinases and their downstream targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide 1 in lab experiments is its specificity for certain protein kinases. This allows for targeted inhibition of specific pathways and downstream effects. However, one limitation is that it may not be effective in all cell types or in vivo models. Further studies are needed to determine the full scope of its effectiveness.
Orientations Futures
There are several future directions for the study of 2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide 1. One potential area of interest is its use in the study of neurological disorders, as several protein kinases have been implicated in these conditions. Another potential direction is the development of derivatives of this compound 1 with increased specificity or potency. Overall, the study of this compound 1 has the potential to lead to new insights into the role of protein kinases in various biological processes.
Méthodes De Synthèse
The synthesis of 2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide 1 involves the reaction of 2-aminothiazole with α-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 1-naphthylmethylamine and cyanamide to yield this compound 1. The synthesis method is relatively simple and yields high purity this compound.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a tool for investigating the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK1/2. This inhibition can be used to study the downstream effects of these kinases and their role in various biological processes.
Propriétés
IUPAC Name |
2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-9-8-16(21)20-17-19-11-14(22-17)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,11H,8,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTGKRBMSFERPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)


![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)

